3-[(1-cyclopentanecarbonylazetidin-3-yl)sulfonyl]-4-methyl-4H-1,2,4-triazole
Description
This compound belongs to the 1,2,4-triazole class, a heterocyclic scaffold renowned for its pharmacological versatility. The structure integrates a sulfonyl group linked to an azetidine ring substituted with a cyclopentanecarbonyl moiety and a methyl group at the 4-position of the triazole core. These substituents likely enhance its pharmacokinetic profile by modulating lipophilicity, solubility, and target-binding efficiency.
Properties
IUPAC Name |
cyclopentyl-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-15-8-13-14-12(15)20(18,19)10-6-16(7-10)11(17)9-4-2-3-5-9/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCYQEJHALVEGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-cyclopentanecarbonylazetidin-3-yl)sulfonyl]-4-methyl-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the azetidinyl intermediate. The cyclopentanecarbonyl group is introduced through a cyclization reaction, followed by the sulfonylation of the azetidinyl ring. The final step involves the formation of the triazole ring through a cycloaddition reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems can help in maintaining consistent quality and reducing production costs. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(1-cyclopentanecarbonylazetidin-3-yl)sulfonyl]-4-methyl-4H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been synthesized and tested for its effectiveness against various bacterial strains. In a study examining related triazole compounds, it was found that modifications to the triazole nucleus enhanced antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | Staphylococcus aureus | ≤ 25 µg/mL |
| Triazole Derivative B | Escherichia coli | ≤ 30 µg/mL |
| 3-[(1-Cyclopentanecarbonylazetidin-3-yl)sulfonyl]-4-methyl-4H-1,2,4-triazole | TBD | TBD |
Anti-inflammatory Properties
Compounds within the triazole family have also shown promise as anti-inflammatory agents. In comparative studies with known anti-inflammatory drugs like ibuprofen, triazole derivatives demonstrated comparable efficacy in reducing inflammation markers . This suggests potential therapeutic applications in treating inflammatory diseases.
Antifungal Activity
The antifungal properties of triazoles are well-documented, particularly against strains of Candida. A series of studies have indicated that certain triazole derivatives outperform traditional antifungal agents like fluconazole in terms of efficacy against resistant strains . The compound under discussion may exhibit similar properties due to its structural characteristics.
Table 2: Antifungal Efficacy Comparison
| Compound Name | Fungal Strain Tested | MIC (µg/mL) | Comparison with Fluconazole |
|---|---|---|---|
| Triazole Derivative C | Candida albicans | ≤ 20 | Higher efficacy |
| Triazole Derivative D | Rhodotorula mucilaginosa | ≤ 15 | Higher efficacy |
| This compound | TBD | TBD | TBD |
Mechanistic Insights
The biological activity of triazoles often stems from their ability to inhibit specific enzymes or disrupt cellular processes in microorganisms. For instance, the inhibition of ergosterol synthesis is a common mechanism for antifungal activity . Understanding the precise mechanisms through which This compound exerts its effects will be crucial for optimizing its therapeutic use.
Case Studies
Several case studies have highlighted the potential applications of triazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A study involving a new series of triazoles demonstrated significant antibacterial effects when tested against multi-drug resistant strains. The results indicated that structural modifications could lead to enhanced potency and reduced toxicity .
- Clinical Trials for Anti-inflammatory Use : Preliminary trials assessing the anti-inflammatory properties of triazole derivatives showed promising results in reducing inflammation in animal models, paving the way for future human trials .
Mechanism of Action
The mechanism of action of 3-[(1-cyclopentanecarbonylazetidin-3-yl)sulfonyl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar 1,2,4-Triazole Derivatives
Structural and Functional Analysis
The compound’s uniqueness lies in its sulfonyl-azetidine-cyclopentanecarbonyl hybrid structure , which differentiates it from other triazole derivatives. Below is a comparative analysis with key analogs:
Notes:
- Target Compound: The sulfonyl group may improve membrane permeability compared to non-sulfonated analogs (e.g., Fluconazole), while the cyclopentanecarbonyl moiety could enhance target affinity via hydrophobic interactions .
- Fluconazole/Voriconazole: Lack of sulfonyl groups limits their use in non-fungal targets.
- Sulfentrazone : Shares a sulfonamide group but lacks the azetidine-cyclopentanecarbonyl system, resulting in herbicidal rather than pharmacological activity .
Pharmacodynamic and Kinetic Insights
- Lipophilicity : The target compound’s estimated LogP (~2.1) suggests moderate lipophilicity, comparable to Trazodone, which crosses the blood-brain barrier. This contrasts with Ribavirin’s high hydrophilicity (LogP -1.1), limiting its tissue penetration .
- Toxicity : 1,2,4-Triazoles generally exhibit low toxicity, but the azetidine-sulfonyl combination could pose renal clearance challenges, as seen in sulfonamide drugs .
Biological Activity
The compound 3-[(1-cyclopentanecarbonylazetidin-3-yl)sulfonyl]-4-methyl-4H-1,2,4-triazole belongs to the class of 1,2,4-triazoles, which are recognized for their diverse biological activities. This article explores the pharmacological profile of this specific triazole derivative, focusing on its biological activity against various pathogens and its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Its unique structure contributes to its biological activity, particularly in its interaction with various biological targets.
Biological Activity Overview
-
Antifungal Activity :
- The triazole scaffold is well-known for its antifungal properties. Research indicates that derivatives of 1,2,4-triazole exhibit significant activity against fungal pathogens such as Candida albicans and Aspergillus fumigatus. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 0.0156 µg/mL against C. albicans .
-
Antibacterial Activity :
- Triazole compounds have also been evaluated for antibacterial properties. A study highlighted that certain triazole derivatives demonstrated potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The MIC values ranged from 0.125 to 8 µg/mL for effective compounds .
- Anticancer Potential :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings from recent studies include:
- Substituents at the C-4 position : The presence of electron-donating groups significantly enhances antifungal and antibacterial activities.
- Sulfonamide moiety : The incorporation of sulfonamide groups has been associated with increased potency against bacterial strains .
Case Study 1: Antifungal Efficacy
A series of triazole derivatives were synthesized and tested against Candida species. The compound with a sulfonyl group exhibited enhanced antifungal activity compared to standard treatments like fluconazole.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Fluconazole | 0.25 | Standard |
| Triazole Derivative | 0.0156 | Enhanced |
Case Study 2: Antibacterial Activity
In a comparative study of triazole derivatives against resistant strains of E. coli, one compound demonstrated a significantly lower MIC than conventional antibiotics.
| Compound | MIC (µg/mL) | Bacteria |
|---|---|---|
| Ampicillin | 16 | E. coli |
| Triazole Derivative | 0.5 | E. coli |
Q & A
Basic: What are the common synthetic routes and critical optimization parameters for preparing this compound?
The synthesis typically involves multi-step protocols, starting with cyclization to form the triazole core. For example, cyclopentanecarbonyl chloride may react with azetidine-3-sulfonamide under basic conditions (e.g., K₂CO₃ in DMF) to form the azetidinyl sulfonyl intermediate. Subsequent coupling with 4-methyl-1,2,4-triazole derivatives requires precise temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis of the sulfonyl group . Key parameters include solvent selection (e.g., THF for solubility), catalyst use (e.g., Cu(I) for click chemistry), and reaction time (12–24 hours for high yields >70%) .
Basic: Which spectroscopic methods are most effective for confirming the structure and purity of this compound?
1D and 2D NMR (¹H, ¹³C, HSQC, HMBC) are critical for resolving overlapping signals from the triazole, sulfonyl, and cyclopentane groups. For example:
- ¹H NMR : Methyl groups on the triazole (δ 2.5–3.0 ppm) and azetidine protons (δ 3.5–4.0 ppm) .
- MS : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts .
- FT-IR : Sulfonyl stretching vibrations (~1350 cm⁻¹) and carbonyl peaks (~1680 cm⁻¹) .
Basic: What are the key chemical reactivity trends of the sulfonyl-triazole moiety in this compound?
The sulfonyl group undergoes nucleophilic substitution (e.g., with amines or thiols) under mild conditions (pH 7–9, room temperature), while the triazole ring participates in cycloaddition or metal-catalyzed cross-coupling reactions. For example:
- Oxidation : Sulfonyl groups are stable to H₂O₂ but may form sulfones under strong oxidants (e.g., KMnO₄) .
- Reduction : LiAlH₄ selectively reduces carbonyl groups without affecting the triazole .
Basic: How can researchers assess the solubility and stability of this compound under experimental conditions?
- Solubility : Test in DMSO (high solubility for biological assays), water (low solubility), and acetonitrile (HPLC compatibility) .
- Stability : Monitor via accelerated degradation studies (40°C, 75% humidity for 1 week) with HPLC to detect hydrolysis of the sulfonyl or carbonyl groups .
Basic: What preliminary assays are recommended to evaluate its biological activity?
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
- Cytotoxicity : MTT assays in cancer cell lines (IC₅₀ determination) .
Advanced: How can contradictory spectral data (e.g., NMR vs. XRD) be resolved during structural validation?
Combine experimental and computational methods:
- XRD : Resolve crystal packing effects that may distort NMR-observed conformations .
- DFT calculations : Compare theoretical NMR shifts (B3LYP/6-311+G(d,p)) with experimental data to identify discrepancies caused by dynamic effects .
- VT-NMR : Variable-temperature studies to detect rotational barriers in the cyclopentane group .
Advanced: What computational strategies are effective for predicting interaction mechanisms with biological targets?
- Docking studies (AutoDock Vina) : Model binding to ATP-binding pockets using the triazole as a hinge region mimic .
- MD simulations (GROMACS) : Assess stability of sulfonyl group interactions over 100 ns trajectories .
- QSAR : Correlate substituent effects (e.g., cyclopentane bulkiness) with activity using Hammett parameters .
Advanced: How can reaction pathways be optimized to minimize byproducts during scale-up?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- DoE (Design of Experiments) : Optimize parameters (pH, temperature, stoichiometry) using response surface methodology .
- In-line monitoring : Raman spectroscopy to track intermediate formation and adjust conditions in real time .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Fragment replacement : Swap cyclopentane with cyclohexane or adamantane to assess steric effects .
- Bioisosteres : Replace sulfonyl with sulfonamide or phosphonate groups to modulate polarity .
- SPR (Surface Plasmon Resonance) : Quantify binding affinity changes after modifying the triazole substituents .
Advanced: How can advanced spectroscopic techniques resolve purity challenges in final products?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
